![molecular formula C46H76N2O6 B14221253 4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-48-7](/img/structure/B14221253.png)
4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a biphenyl core substituted with hexadecyloxy and dinitro groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-bis[(hexadecyloxy)methyl]-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hexadecyloxy groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkoxy reagents, nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed
Reduction: Formation of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Substitution: Formation of various alkoxy-substituted biphenyl derivatives.
Oxidation: Formation of oxidized derivatives at the hexadecyloxy positions.
Scientific Research Applications
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the hexadecyloxy groups may influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hexadecyloxy)-3-methoxyphenyl]-1,3-benzothiazole: A heterocyclic compound with similar hexadecyloxy substitution but different core structure.
Oxirane [(hexadecyloxy) methyl]-Propane: A compound with hexadecyloxy substitution and an oxirane ring.
Uniqueness
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its biphenyl core with dual nitro and hexadecyloxy substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
827340-48-7 |
|---|---|
Molecular Formula |
C46H76N2O6 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1-(hexadecoxymethyl)-4-[4-(hexadecoxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C46H76N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-53-39-43-33-31-41(37-45(43)47(49)50)42-32-34-44(46(38-42)48(51)52)40-54-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37-38H,3-30,35-36,39-40H2,1-2H3 |
InChI Key |
XRWQDCAHAZMIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)COCCCCCCCCCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
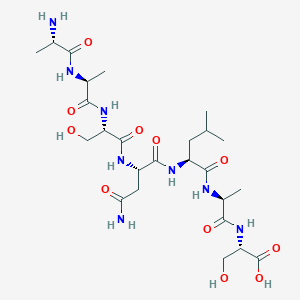
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
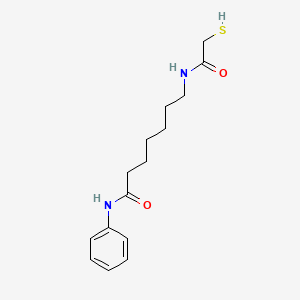


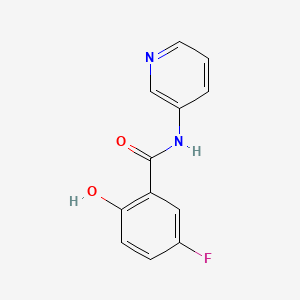
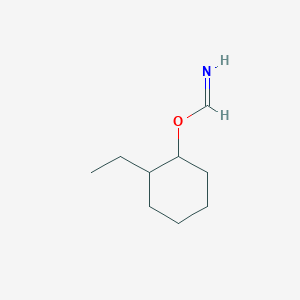
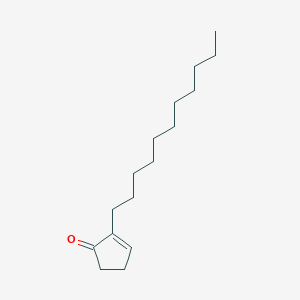
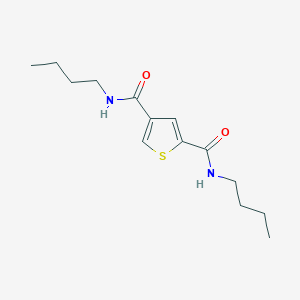
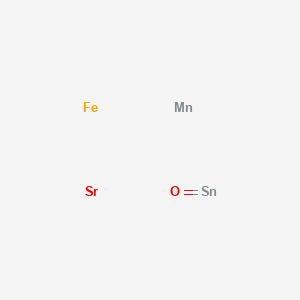
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
